molecular formula C14H8BrClN2O B5776559 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B5776559
M. Wt: 335.58 g/mol
InChI Key: JFAAAEBTERWCAZ-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-bromoaniline with 4-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent like polyphosphoric acid (PPA) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: The compound is used as a probe in various biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2-bromophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Uniqueness

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and chlorine substituents on the phenyl rings. This combination of substituents can influence the compound’s electronic properties and reactivity, making it distinct from other similar oxadiazole derivatives.

Properties

IUPAC Name

2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14-18-17-13(19-14)9-5-7-10(16)8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAAAEBTERWCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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